2-Methyl-3-phenyl-1-propene

Description

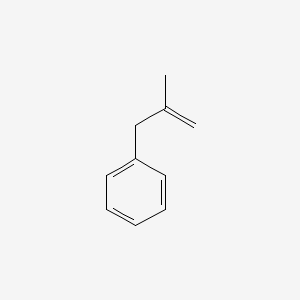

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTNFIYGTWARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186555 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | (2-Methyl-2-propenyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3290-53-7 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-phenyl-1-propene chemical properties and structure

Introduction

2-Methyl-3-phenyl-1-propene, also known by its common synonym methallylbenzene, is an unsaturated aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure, featuring a reactive double bond in conjugation with a phenyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical sciences. Its utility as an active pharmaceutical intermediate underscores the importance of understanding its chemical behavior.[2][3]

Chemical Structure and Properties

This compound is a substituted alkene characterized by a propenyl group attached to a benzene ring. The presence of both an aromatic ring and a double bond gives rise to its unique reactivity.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2-methylprop-2-en-1-yl)benzene[3] |

| Synonyms | Methallylbenzene, 2-Methyl-3-phenylpropene[1] |

| CAS Number | 3290-53-7[1] |

| Molecular Formula | C₁₀H₁₂[1] |

| Molecular Weight | 132.20 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Boiling Point | 179.6 °C at 760 mmHg |

| Density | 0.88 g/cm³ |

| Refractive Index | 1.5060-1.5100 @ 20 °C[4] |

| Solubility | Slightly soluble in aqueous solvents[2] |

| Flash Point | 53.7 °C |

| SMILES | CC(=C)CC1=CC=CC=C1[3] |

| InChI Key | MXTNFIYGTWARIN-UHFFFAOYSA-N[3] |

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound, with the Wittig reaction being a prominent and versatile method.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, two primary pathways can be envisioned.[5]

Method 1: From Acetophenone

This approach involves the reaction of acetophenone with a methylide reagent.

-

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a characteristic orange-red color).

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of acetophenone in anhydrous THF dropwise. After the addition is complete, allow the reaction to proceed at room temperature overnight.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent like hexane to yield pure this compound.

-

Method 2: From Benzaldehyde

An alternative Wittig approach utilizes benzaldehyde and an isopropylide reagent.

-

Experimental Protocol:

-

Ylide Preparation: Prepare the isopropylphosphonium ylide by reacting isopropyltriphenylphosphonium iodide with a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethyl sulfoxide (DMSO).

-

Wittig Reaction: To the pre-formed ylide, add benzaldehyde dropwise at room temperature.

-

Workup and Purification: The workup and purification procedure is analogous to that described in Method 1.

-

Caption: Wittig reaction pathways to this compound.

Chemical Reactivity and Potential Reactions

The chemical reactivity of this compound is dominated by the alkene functionality and the influence of the adjacent phenyl group.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to attack by electrophiles. For instance, reaction with hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

Oxidation Reactions

The alkene can undergo various oxidation reactions. For example, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.

Polymerization

Given the presence of an electron-donating group (the phenylmethyl substituent), this compound could potentially undergo cationic polymerization.[6] The initiation would involve a Lewis acid catalyst that generates a carbocation, which then propagates by attacking the double bond of other monomer units.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the vinylic protons. The aromatic protons would appear in the range of 7.0-7.5 ppm. The methylene protons adjacent to the phenyl group would likely appear as a singlet around 3.3 ppm. The methyl protons would be a singlet around 1.7 ppm, and the two vinylic protons would appear as distinct signals in the olefinic region, around 4.8 and 4.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the quaternary alkene carbon, the terminal methylene alkene carbon, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the aromatic ring and the alkene, and C-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 132. Common fragmentation patterns would involve the loss of a methyl group (m/z = 117) and the formation of a stable tropylium ion (m/z = 91) through benzylic cleavage and rearrangement.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a cool, dry place away from oxidizing agents.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[2] Its structure allows for a variety of chemical transformations to build more complex molecular architectures. The presence of the reactive alkene handle and the aromatic ring makes it a suitable starting material for the synthesis of a range of target molecules.

Conclusion

This compound is a valuable building block in organic chemistry. Its synthesis, primarily through the Wittig reaction, is well-established. Its reactivity, centered around the alkene functionality, allows for a diverse range of chemical transformations. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective utilization in research and development, especially in the synthesis of novel pharmaceutical compounds.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.fi [fishersci.fi]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. B20370.14 [thermofisher.com]

- 5. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenyl-1-propene via the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 2-Methyl-3-phenyl-1-propene, a valuable substituted styrene derivative, utilizing the Wittig olefination.[4][5] We will dissect the strategic considerations for this synthesis, delve into the intricacies of the reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug development, where the precise construction of molecular architecture is paramount. The target molecule, this compound, serves as a key intermediate in various chemical and pharmaceutical applications.[6][7][8]

Strategic Synthesis Design: A Retrosynthetic Approach

The Wittig reaction facilitates the coupling of a phosphorus ylide with an aldehyde or a ketone to form an alkene and triphenylphosphine oxide.[9] For the synthesis of our target, this compound, two primary retrosynthetic disconnections are possible:

-

Route A: Disconnection across the double bond to yield phenylacetone (benzyl methyl ketone) and an isopropylidene ylide . The ylide is generated from its corresponding phosphonium salt, isopropyltriphenylphosphonium bromide .

-

Route B: An alternative disconnection provides acetone and a benzylidene ylide , which is formed from benzyltriphenylphosphonium bromide .

While both routes are chemically sound, Route A is often preferred for its strategic efficiency. It utilizes a readily available ketone and a non-stabilized ylide derived from a secondary alkyl halide.[10] This guide will focus on the detailed execution of Route A, which provides a direct and high-yielding pathway to the target compound.

The Core Mechanism: From Ylide to Alkene

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a sequence of well-defined steps, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[11]

-

Ylide Generation: The process begins with the deprotonation of the α-carbon of the isopropyltriphenylphosphonium salt using a strong base.[10][12] The acidity of this proton is significantly enhanced by the adjacent positively charged phosphorus atom. Strong, non-nucleophilic bases such as Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) are typically employed in an anhydrous, aprotic solvent like Tetrahydrofuran (THF).[12][13]

-

Oxaphosphetane Formation: The generated phosphorus ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of phenylacetone.[14][15] Contemporary mechanistic studies support a concerted [2+2] cycloaddition pathway, leading directly to a four-membered ring intermediate known as an oxaphosphetane, particularly under lithium-salt-free conditions.[1][14][16]

-

Alkene Extrusion: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This fragmentation cleaves the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon π-bond (the desired alkene) and a phosphorus-oxygen π-bond (triphenylphosphine oxide).[14]

Caption: The Wittig reaction mechanism for synthesizing this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Preparation of Isopropyltriphenylphosphonium Bromide

The precursor phosphonium salt is synthesized via a standard SN2 reaction.[10]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and toluene (100 mL).

-

Reaction: Add isopropyl bromide (13.5 g, 110 mmol) to the stirred solution.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white crystalline powder, isopropyltriphenylphosphonium bromide, under vacuum to a constant weight. The salt should be stored in a desiccator as it can be hygroscopic.[10]

Part B: Wittig Olefination

This procedure requires anhydrous conditions and an inert atmosphere to ensure efficient ylide formation.

-

Inert Atmosphere Setup: Assemble a 500 mL three-necked round-bottom flask fitted with a magnetic stir bar, a gas inlet adapter (for Argon or Nitrogen), a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

-

Reagent Suspension: Add isopropyltriphenylphosphonium bromide (19.3 g, 50 mmol) to the flask, followed by 200 mL of anhydrous THF via cannula or syringe. Stir to form a suspension.

-

Ylide Generation: Cool the suspension to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise to the stirred suspension.

-

Ylide Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the ylide is often accompanied by the appearance of a characteristic orange-red color.

-

Carbonyl Addition: Cool the ylide solution back to 0 °C. Using a syringe, add a solution of phenylacetone (6.7 g, 50 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

Workup and Purification:

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove inorganic salts.[19]

-

Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: The resulting crude oil contains the desired product and the triphenylphosphine oxide byproduct. Purify the product using flash column chromatography on silica gel.[19] A non-polar eluent system, such as pure hexane or a mixture of hexane and ethyl acetate (e.g., 98:2), is effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.

-

-

Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid.[8]

Caption: A streamlined workflow for the Wittig synthesis of this compound.

Data Summary and Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Table 1: Reagent and Product Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Isopropyltriphenylphosphonium Bromide | C₂₁H₂₂BrP | 385.28 | 19.3 g | 50 | 1.0 |

| Sodium Hydride (60%) | NaH | 24.00 | 2.2 g | 55 | 1.1 |

| Phenylacetone | C₉H₁₀O | 134.18 | 6.7 g | 50 | 1.0 |

| This compound | C₁₀H₁₂ | 132.20 | Theoretical | 50 | - |

Expected Characterization Data:

-

Appearance: Clear, colorless to pale yellow liquid.[8]

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals corresponding to the aromatic protons (multiplet, ~7.1-7.3 ppm), two vinylic protons (singlets, ~4.8 ppm), the benzylic methylene protons (singlet, ~3.3 ppm), and the methyl protons (singlet, ~1.8 ppm).[20]

-

FTIR (neat, cm⁻¹): Key absorptions are expected for C=C stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600, 1495, 1450 cm⁻¹), and sp² C-H stretching (>3000 cm⁻¹).

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 132.[21]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound using the Wittig reaction. By providing a thorough examination of the reaction mechanism, a validated experimental protocol, and key characterization data, we have created a comprehensive resource for chemical researchers. The Wittig reaction's tolerance for a wide range of functional groups and its predictable nature solidify its role as an indispensable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.fi [fishersci.fi]

- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 10. Isopropyltriphenylphosphonium Bromide|CAS 1530-33-2 [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Wittig reagents - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

spectroscopic data for 2-Methyl-3-phenyl-1-propene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-phenyl-1-propene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as methallylbenzene), a compound of interest in synthetic organic chemistry. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for compound verification and characterization. The causality behind spectral features is explained, grounding the interpretation in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint

The structural confirmation of a molecule is the bedrock of all subsequent chemical and biological investigation. For this compound (C₁₀H₁₂), a precise understanding of its atomic connectivity and electronic environment is paramount. Spectroscopic analysis provides a non-destructive method to probe the molecular structure, with each technique offering a unique piece of the puzzle. NMR reveals the carbon-hydrogen framework, IR identifies the functional groups present, and MS provides the molecular weight and fragmentation patterns, which offer clues to the molecule's lability and structural motifs. This guide synthesizes data from these techniques to build a cohesive and self-validating portrait of this compound.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1] By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is predicted to show four distinct sets of signals, corresponding to the four chemically non-equivalent proton environments in the molecule.

-

Aromatic Protons (C6-H to C10-H): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.1-7.4 ppm . Their chemical shift is significantly downfield due to the deshielding effect of the aromatic ring current.

-

Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond (C1) are diastereotopic. They are not chemically equivalent due to the chiral center created by the rest of the molecule's asymmetry relative to the double bond. They are expected to appear as two distinct signals, likely singlets or very finely split multiplets, around δ 4.8-5.0 ppm . The lack of an adjacent proton prevents simple n+1 splitting, but long-range allylic coupling can occur.[2]

-

Allylic Protons (-CH₂-Ph): The two protons of the methylene bridge (C3) are adjacent to the phenyl group and the double bond. They are expected to produce a signal around δ 3.4 ppm . This signal will likely appear as a singlet, as there are no vicinal protons to couple with.

-

Methyl Protons (-CH₃): The three protons of the methyl group (C4) are attached to the double bond. This environment should produce a singlet around δ 1.8 ppm . The signal is a singlet because there are no adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆-H to C₁₀-H) | 7.1 - 7.4 | Multiplet (m) | 5H |

| Vinylic (=CH₂) | ~4.9 | Singlet (s) / Multiplet (m) | 2H |

| Allylic (-CH₂-) | ~3.4 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~1.8 | Singlet (s) | 3H |

¹³C NMR Spectroscopy Analysis

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each chemically unique carbon atom.[3] For this compound, eight distinct signals are expected.

-

Aromatic Carbons: The phenyl ring will show four signals. The carbon attached to the propene group (ipso-carbon, C5) is expected around δ 140 ppm . The two pairs of ortho/meta carbons (C6/C10 and C7/C9) and the single para carbon (C8) will appear in the typical aromatic region of δ 126-129 ppm .

-

Vinylic Carbons: Two signals are expected for the double bond carbons. The internal, quaternary carbon (C2) will be further downfield (~δ 143 ppm ) than the terminal methylene carbon (C1) at ~δ 112 ppm .[4]

-

Allylic Carbon (-CH₂-): The methylene carbon (C3) is expected to appear around δ 42 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon (C4) will be the most upfield signal, appearing around δ 22 ppm .[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (quaternary alkene) | ~143 |

| C5 (ipso-aromatic) | ~140 |

| C6, C7, C8, C9, C10 (aromatic) | 126 - 129 |

| C1 (terminal alkene) | ~112 |

| C3 (allylic) | ~42 |

| C4 (methyl) | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[5]

For this compound, the key diagnostic absorptions are:

-

=C-H Stretch (sp² C-H): A peak or series of peaks just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ region, is characteristic of C-H bonds on both the aromatic ring and the double bond.[6]

-

-C-H Stretch (sp³ C-H): Absorptions just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ range, are indicative of the C-H bonds in the methyl and methylene groups.[7]

-

C=C Stretch (Alkene): A weak to medium intensity band is expected in the 1640-1680 cm⁻¹ region for the carbon-carbon double bond stretch.[5]

-

C=C Stretch (Aromatic): Aromatic rings typically show two characteristic sharp peaks around ~1600 cm⁻¹ and 1450-1500 cm⁻¹ .[6]

-

=C-H Bend (Out-of-Plane): A strong band between 900-880 cm⁻¹ is characteristic of a 1,1-disubstituted (geminal) alkene, which is a key structural feature of this molecule.[8] Additional bands in the 690-770 cm⁻¹ region would confirm the monosubstituted benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic & Vinylic C-H Stretch | 3020 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium-Strong |

| Alkene C=C Stretch | ~1650 | Weak-Medium |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Strong |

| Alkene =C-H Bend (oop) | 880 - 900 | Strong |

| Aromatic C-H Bend (oop) | 690 - 770 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns upon ionization.[9]

-

Molecular Ion (M⁺•): For this compound (C₁₀H₁₂), the molecular weight is 132.21 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 132 .

-

Base Peak and Key Fragmentation: The most significant fragmentation pathway for alkylbenzenes involves cleavage at the benzylic position to form a highly stable benzyl cation.[10][11] For this molecule, cleavage of the C2-C3 bond is not favorable. Instead, cleavage of the C3-C5 bond (allylic cleavage) is the dominant pathway. This results in the loss of a methylallyl radical (•CH₂C(CH₃)=CH₂) and the formation of a benzyl cation. However, the most likely fragmentation is the cleavage of the C-C bond between the allylic methylene and the phenyl ring, leading to a resonance-stabilized benzyl cation.

A more prominent fragmentation pathway for this structure involves the cleavage of the allylic C-C bond between C3 and the phenyl ring, which would lead to a radical at m/z 91. However, the most characteristic fragmentation for compounds containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .[10][11] This occurs via cleavage of the C2-C3 bond, followed by rearrangement of the resulting cation. This m/z 91 peak is expected to be the base peak (most intense peak) in the spectrum. Loss of a methyl group (•CH₃) from the molecular ion would lead to a peak at m/z 117 (M-15).

Figure 2: Proposed major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 132 | [C₁₀H₁₂]⁺• | Molecular Ion (M⁺•) |

| 117 | [C₉H₉]⁺ | M - CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion; expected Base Peak |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | From loss of acetylene from tropylium ion |

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures.

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.[12]

-

-

IR Spectroscopy:

-

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean salt plates or ATR crystal should be run first and subtracted from the sample spectrum.

-

-

Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC separates the compound from any impurities. The compound then enters the MS source.

-

Acquire the mass spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

-

Conclusion

The combined spectroscopic data provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, identifying the distinct aromatic, vinylic, allylic, and methyl groups. Infrared spectroscopy confirms the presence of the key functional groups: the alkene C=C double bond and the aromatic ring. Finally, mass spectrometry establishes the correct molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion (m/z 91). This cohesive dataset serves as a reliable fingerprint for the identification and quality control of this compound in research and development settings.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 3. homework.study.com [homework.study.com]

- 4. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR spectrum: Alkenes [quimicaorganica.org]

- 9. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. GCMS Section 6.9.5 [people.whitman.edu]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride: Synthesis, Characterization, and Applications

A Note on Chemical Identity: This guide provides an in-depth analysis of 3-(Trifluoromethyl)benzoyl chloride , a key reagent in pharmaceutical and agrochemical development. It is critical to note that this compound is correctly identified by CAS Number 2251-65-2 . The CAS Number 3290-53-7, provided in the initial query, corresponds to a different molecule, 2-Methyl-3-phenyl-1-propene. Given the context of the intended audience—researchers and drug development professionals—this guide focuses on the widely used synthetic intermediate, 3-(Trifluoromethyl)benzoyl chloride.

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, fluorinated compounds hold a position of exceptional value. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) stands as a premier example of a fluorinated building block that embodies these advantages.

As a colorless to light yellow liquid, this acyl chloride is a versatile and highly reactive intermediate.[2][3] Its utility stems from two core structural features: the reactive benzoyl chloride moiety and the electronically influential trifluoromethyl (CF₃) group. The CF₃ group is a powerful electron-withdrawing group and a stable lipophilic moiety, making this reagent indispensable for the synthesis of advanced pharmaceutical ingredients (APIs) and next-generation agrochemicals.[1][3] This guide offers a detailed exploration of its synthesis, comprehensive characterization protocols, reactivity, and critical applications, designed to equip researchers and developers with the practical knowledge required for its effective use.

Physicochemical and Spectroscopic Data

Accurate characterization begins with a foundational understanding of a compound's physical and spectroscopic properties. The data for 3-(Trifluoromethyl)benzoyl chloride are summarized below, compiled from authoritative sources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [4][5] |

| Molecular Weight | 208.56 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][3][6] |

| Density | ~1.383 - 1.4 g/mL at 25 °C | [6] |

| Boiling Point | 184-186 °C at 750 mmHg | [7] |

| Refractive Index (n20/D) | 1.477 | |

| Water Solubility | Decomposes in water | [3] |

| Storage | Store at 2-8 °C, moisture sensitive | [2][3] |

Table 2: Key Spectroscopic Identifiers

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 1H), 8.19 (d, J=8 Hz, 1H), 7.83 (d, J=8 Hz, 1H), 7.55 (t, J=8 Hz, 1H) | [4] |

| SMILES | FC(F)(F)c1cccc(c1)C(Cl)=O | |

| InChI Key | RUJYJCANMOTJMO-UHFFFAOYSA-N | [5] |

Synthesis and Purification Workflow

The synthesis of 3-(Trifluoromethyl)benzoyl chloride is a critical process for ensuring high purity, which is paramount for subsequent reactions in drug development pipelines.[1] A common laboratory-scale synthesis involves the reaction of 3'-(trifluoromethyl)acetophenone with a chlorinating system.[4]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzoyl chloride.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[4]

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3'-(trifluoromethyl)acetophenone (1.0 mmol), pyridine (0.15 mmol), and chlorobenzene (0.35 ml).

-

Expert Insight: Pyridine acts as a catalyst. Chlorobenzene is used as a high-boiling point solvent suitable for the required reaction temperature.

-

-

First Chlorination: While stirring at room temperature, add disulfur dichloride (S₂Cl₂) (2.0 mmol). Continue stirring for 2 hours.

-

Second Chlorination: Add sulfuryl dichloride (SO₂Cl₂) (1.5 mmol) dropwise to the mixture. Stir for an additional 30 minutes at room temperature.

-

Expert Insight: The sequential addition of chlorinating agents controls the reaction exotherm and progression. SO₂Cl₂ is a more aggressive chlorinating agent required for the conversion.

-

-

Heating: Heat the reaction mixture to 132 °C and maintain stirring for 15 hours.

-

Workup and Analysis: Cool the mixture to room temperature. For analytical purposes, dilute a small aliquot with deuterated chloroform (CDCl₃), add a known amount of an internal standard (e.g., tributyl phosphate), and analyze by ¹H NMR to determine yield.[4]

-

Trustworthiness: The use of an internal standard in NMR analysis provides a self-validating system for accurate yield determination without requiring product isolation.

-

Characterization and Quality Control

Confirming the identity and purity of 3-(Trifluoromethyl)benzoyl chloride is essential before its use as a synthetic intermediate.

Spectroscopic Analysis

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Carefully transfer approximately 5-10 mg of the synthesized product into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃).

-

Expert Insight: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and is compatible with the analyte.

-

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation: The expected spectrum will show four distinct signals in the aromatic region (7.5-8.3 ppm). The singlet at 8.29 ppm corresponds to the proton between the two electron-withdrawing groups, while the doublet of doublets and triplet correspond to the other aromatic protons, confirming the 3-substituted pattern.[4]

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Obtain the IR spectrum.

-

Data Interpretation: Look for characteristic peaks:

-

~1770-1800 cm⁻¹: A strong, sharp peak characteristic of the C=O stretch in an acyl chloride.

-

~1100-1350 cm⁻¹: Strong C-F stretching bands from the CF₃ group.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

-

Acquisition: Acquire the mass spectrum in EI mode.

-

Data Interpretation: The molecular ion peak (M⁺) should be observed at m/z 208, with a characteristic M+2 peak at m/z 210 (approximately one-third the intensity) due to the ³⁷Cl isotope.[5] Key fragmentation patterns would include the loss of Cl (m/z 173) and the subsequent loss of CO (m/z 145), corresponding to the trifluoromethylbenzoyl and trifluoromethylphenyl cations, respectively.

Core Reactivity and Strategic Applications

The synthetic power of 3-(Trifluoromethyl)benzoyl chloride lies in its function as a potent electrophile for acylation reactions.[1]

Diagram 2: General Acylation Reactivity

Caption: General reaction pathway for nucleophilic acyl substitution.

Applications in Drug Development and Agrochemicals

-

Pharmaceutical Synthesis: This reagent is a vital building block for APIs where the 3-trifluoromethylbenzoyl moiety is a key pharmacophore.[1][2] It is used to create amides and esters that can exhibit enhanced biological activity. For example, it has been used in the synthesis of potent B-Raf kinase inhibitors, a class of anticancer agents. The CF₃ group often improves the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Agrochemical Development: In the agrochemical sector, 3-(Trifluoromethyl)benzoyl chloride is used to synthesize advanced pesticides, herbicides, and fungicides.[2][3] The trifluoromethyl group can increase the potency and environmental stability of the active ingredients, leading to more effective crop protection solutions.[1]

-

Materials Science: It also serves as a precursor for specialty fluorinated polymers and dyes, which require specific aromatic structures for tailored thermal or optical properties.[1]

Safety, Handling, and Storage

Due to its reactivity, proper handling of 3-(Trifluoromethyl)benzoyl chloride is crucial. It is classified as a corrosive material.[8]

Table 3: Safety and Handling Summary

| Hazard Category | Description & Precautionary Measures | Source(s) |

| GHS Classification | Skin Corrosion/Irritation, Category 1B (Causes severe skin burns and eye damage) | [8] |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles/faceshield, and a lab coat. Use in a well-ventilated fume hood. | [8] |

| Handling | Moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Reacts with water to liberate toxic hydrogen chloride gas. Avoid contact with water, strong bases, alcohols, and strong oxidizing agents. | [3][8] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosives. Recommended storage temperature is 2-8 °C. | [2][8] |

| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [8] |

Conclusion

3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) is more than a simple reagent; it is a strategic tool for molecular design in high-stakes research and development. Its unique combination of a reactive acyl chloride and an electron-withdrawing trifluoromethyl group provides a direct route to novel compounds with enhanced biological and material properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is fundamental for any scientist aiming to leverage its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 6. innospk.com [innospk.com]

- 7. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Isomeric Structures and Stability of C₁₀H₁₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₀H₁₂ represents a fascinating intersection of aromaticity, strain, and unsaturation in organic chemistry. With a degree of unsaturation of five, this formula gives rise to a diverse array of structural isomers, ranging from highly stable aromatic compounds to kinetically labile polycyclic systems. Understanding the landscape of these isomers and the energetic factors that govern their relative stability is critical for applications in synthetic chemistry, materials science, and drug development, where specific isomers can exhibit vastly different physical properties and biological activities. This guide provides a comprehensive analysis of the principal isomeric families of C₁₀H₁₂, the physicochemical principles dictating their stability, and a validated workflow for their separation and characterization.

Part 1: The Isomeric Landscape of C₁₀H₁₂

The journey into the world of C₁₀H₁₂ begins with its Degree of Unsaturation (DoU) . Calculated as DoU = C + 1 - H/2, for C₁₀H₁₂ this value is 10 + 1 - 12/2 = 5. This indicates a combination of five rings and/or pi bonds. This high DoU is the reason for the rich isomeric diversity, which can be broadly categorized into several families, with stability being the primary differentiating factor.

The major families of C₁₀H₁₂ isomers are organized below, from the most thermodynamically stable (aromatic) to the least stable (strained polycycles).

Caption: Classification of major C₁₀H₁₂ isomeric families based on structural motifs and stability.

Aromatic Derivatives: The Pinnacle of Stability

This class benefits from the profound stabilizing effect of aromaticity. The delocalized π-system of the benzene ring results in a significantly lower heat of formation compared to non-aromatic isomers.

-

Tetralin (1,2,3,4-tetrahydronaphthalene): As a partially hydrogenated derivative of naphthalene, tetralin is one of the most stable and common C₁₀H₁₂ isomers.[1][2] It contains a benzene ring fused to a cyclohexane ring, effectively preserving the aromatic stabilization energy of one ring. It is a colorless liquid frequently used as a high-boiling solvent and as a hydrogen-donor solvent in coal liquefaction and organic synthesis.[3]

-

Substituted Benzenes: This group includes isomers where various alkyl groups totaling four carbons are attached to a benzene ring. Examples include n-butylbenzene, isobutylbenzene, sec-butylbenzene, tert-butylbenzene, diethylbenzene isomers (ortho, meta, para), and ethyltoluene isomers. Their stability is very high due to the intact benzene core, with minor stability differences arising from alkyl group branching (more branched alkanes are slightly more stable).

Polycyclic Alkenes: The Role of Ring Strain

When the structure incorporates multiple rings, particularly small ones, ring strain becomes a dominant destabilizing factor. This strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonded steric interactions across the ring (transannular strain).

-

Dicyclopentadiene (DCPD): This is the common name for tricyclo[5.2.1.0²˒⁶]deca-3,8-diene.[4] It exists as two stereoisomers, endo-DCPD and exo-DCPD, with the endo isomer being kinetically favored during its formation from cyclopentadiene dimerization. The molecule contains strained norbornene and cyclopentene ring systems. This inherent strain makes it significantly more reactive than its aromatic counterparts and serves as a precursor for polymers via ring-opening metathesis polymerization (ROMP).[4][5]

Cage Compounds: Molecules Under Pressure

These isomers feature highly complex, rigid, three-dimensional structures.

-

Basketane: This polycyclic alkane possesses a basket-like shape. Its structure imposes significant angle and torsional strain, rendering it a high-energy, kinetically stable isomer of interest primarily in theoretical and mechanistic studies.

Part 2: Thermodynamic Stability: A Comparative Analysis

Table 1: Relative Thermodynamic Stability of Key C₁₀H₁₂ Isomers

| Isomer Class | Representative Isomer | Key Stability/Instability Factor | Relative Stability Ranking |

| Aromatic | Tetralin, Butylbenzene | Aromatic Resonance Energy | Highest |

| Polycyclic Alkene | Dicyclopentadiene (DCPD) | Ring Strain (Angle & Torsional) | Intermediate |

| Cage Compound | Basketane | Severe Ring & Torsional Strain | Lowest |

Causality: The large energy gap between aromatic and non-aromatic isomers is a direct consequence of the ~36 kcal/mol of resonance stabilization energy afforded by the benzene ring. In contrast, polycyclic systems like dicyclopentadiene suffer from significant ring strain. For example, cyclobutane and cyclopentane rings, which are structural components of these more complex molecules, have ring strains of approximately 26 and 6 kcal/mol, respectively. This stored potential energy makes them thermodynamically less stable and more reactive.

Part 3: Experimental Workflow for Isomer Separation and Characterization

A robust, self-validating workflow is essential for the unambiguous identification and quantification of C₁₀H₁₂ isomers in a mixture. The protocol below integrates chromatographic separation with multiple spectroscopic techniques, where each step provides confirmation for the next.

Caption: A sequential, self-validating workflow for the separation and analysis of C₁₀H₁₂ isomers.

Protocol 1: Isomer Separation and Identification

Objective: To separate, identify, and quantify the components of a C₁₀H₁₂ isomeric mixture.

Methodology:

-

Separation by Gas Chromatography (GC):

-

Rationale: Isomers of C₁₀H₁₂ often have distinct boiling points and polarities, making GC the ideal technique for separation.[6][7] On a non-polar column, elution order generally follows the boiling point, with more compact, branched, or symmetric isomers often eluting earlier than their linear counterparts.[8]

-

Column: 30m x 0.25mm ID with a 0.25µm film of 5% phenyl polysiloxane (non-polar).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.

-

Injection: 1 µL of the sample mixture (diluted in hexane) with a 50:1 split ratio.

-

Detection: Flame Ionization Detector (FID) for quantification.

-

Validation: The retention time of each peak provides the first piece of identifying information and its area percent gives the relative concentration.

-

-

Identification by Mass Spectrometry (MS):

-

Rationale: Coupled with GC (GC-MS), this technique provides the molecular weight and a unique fragmentation "fingerprint" for each eluting isomer.

-

Method: Use the same GC conditions as above. The MS detector is set to scan from m/z 40 to 200.

-

Expected Results: All isomers will show a molecular ion peak (M⁺) at m/z ≈ 132.09.[2][9]

-

Tetralin: Will show a prominent peak at m/z 104, corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction, which is characteristic of this structure.

-

Dicyclopentadiene: Will show a characteristic peak at m/z 66, corresponding to the stable cyclopentadiene radical cation, formed by cleavage of the dimer.

-

-

Validation: The combination of retention time and a matching mass spectrum against a known library (e.g., NIST) provides high-confidence identification.[9]

-

-

Structural Elucidation by NMR Spectroscopy:

-

Rationale: NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR (500 MHz, CDCl₃):

-

Tetralin: Will exhibit complex multiplets for the aromatic protons (~7.1 ppm), and two distinct multiplets for the aliphatic protons at the benzylic (~2.8 ppm) and non-benzylic (~1.8 ppm) positions. The integration ratio will be 4H (aromatic) : 4H (benzylic) : 4H (aliphatic).

-

p-Diethylbenzene: Will show a singlet for the aromatic protons (~7.1 ppm), a quartet for the methylene (-CH₂-) protons (~2.6 ppm), and a triplet for the methyl (-CH₃) protons (~1.2 ppm), with an integration ratio of 4H:4H:6H.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Tetralin: Will show 4 aromatic signals and 2 aliphatic signals, reflecting the molecule's symmetry.

-

p-Diethylbenzene: Will show only 3 signals due to its high symmetry (one for the substituted aromatic carbons, one for the unsubstituted aromatic carbons, one for the -CH₂, and one for the -CH₃).

-

-

Validation: The unique chemical shifts, splitting patterns, and integration values confirm the exact isomeric structure proposed by GC-MS.

-

-

Functional Group Confirmation by Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy confirms the presence or absence of key functional groups and bonding types (e.g., aromatic vs. aliphatic).[10]

-

Expected Spectra:

-

Aromatic Isomers (e.g., Tetralin): Strong peaks for aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and sharp C=C stretching peaks in the 1600-1450 cm⁻¹ region.

-

Non-Aromatic Isomers (e.g., DCPD): Peaks for olefinic C-H stretch (~3050 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and a C=C stretch peak around 1610 cm⁻¹.[11]

-

-

Validation: IR confirms the general class of the isomer (aromatic vs. non-aromatic alkene), corroborating the detailed structure from NMR and MS.

-

Part 4: Computational Approaches to Predicting Isomer Stability

Alongside experimental work, computational chemistry provides powerful tools for predicting the relative stability of isomers. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy for organic molecules.[12][13]

Workflow for Computational Stability Analysis:

-

Structure Generation: Build the 3D structures of all plausible C₁₀H₁₂ isomers in silico.

-

Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy conformation for each structure.

-

Energy Calculation: The electronic energy of the optimized structure is calculated. The relative stability of isomers is determined by comparing these final energies.

-

Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate stability comparison.

This computational approach allows for the rapid screening of dozens of potential isomers, prioritizing the most likely candidates for experimental synthesis and investigation.[14][15]

Conclusion

The molecular formula C₁₀H₁₂ encompasses a rich and varied isomeric landscape. The thermodynamic stability of these isomers is primarily dictated by the powerful stabilizing influence of aromaticity, which places fused-ring and substituted benzenes like tetralin in a deep energetic well. Conversely, polycyclic structures such as dicyclopentadiene and basketane are significantly destabilized by ring strain. A systematic and integrated experimental approach, combining high-resolution gas chromatography with mass spectrometry, NMR, and IR spectroscopy, provides a robust framework for the definitive separation and characterization of these isomers. This experimental workflow, supported by predictive computational modeling, equips researchers with the necessary tools to navigate the complexities of C₁₀H₁₂ and harness the unique properties of its constituent isomers for advanced applications.

References

- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Raman spectroscopic studies of the cure of dicyclopentadiene (DCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vurup.sk [vurup.sk]

- 7. turbo.vernier.com [turbo.vernier.com]

- 8. benchchem.com [benchchem.com]

- 9. Dicyclopentadiene [webbook.nist.gov]

- 10. irphouse.com [irphouse.com]

- 11. Dicyclopentadiene(77-73-6) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-3-phenyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-methyl-3-phenyl-1-propene, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource. We will explore the physicochemical properties of the molecule, delve into the theoretical framework governing its solubility, present its experimental solubility profile in both aqueous and organic media, and provide a detailed, authoritative protocol for its empirical determination using the gold-standard shake-flask method coupled with UV-Vis spectroscopy.

Physicochemical Profile of this compound

A foundational understanding of a molecule's physical and chemical properties is essential to predict its behavior in different solvent systems. This compound (also known as methallylbenzene) is an aromatic hydrocarbon with a distinct molecular structure that dictates its intermolecular interactions and, consequently, its solubility.

The molecule consists of a non-polar aliphatic alkene chain attached to a benzyl group. The presence of the phenyl ring and the predominance of carbon-hydrogen bonds render the molecule significantly non-polar and hydrophobic.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3290-53-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.21 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Density | 0.882 g/cm³ at 25°C | [1][2] |

| Boiling Point | 179.6°C at 760 mmHg | [2] |

| Flash Point | 53.7°C | [2] |

| LogP (Octanol/Water) | 2.805 | [2] |

| Refractive Index | ~1.506 at 20°C | [2] |

The LogP value of 2.805 indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) ones, serving as a primary quantitative indicator of its poor water solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[1]

Intermolecular Forces and Molecular Structure

The solubility of this compound is dictated by the following structural features:

-

Van der Waals Forces: As a hydrocarbon, the molecule's primary interactions are London dispersion forces, a type of van der Waals force. These forces are significant with other non-polar molecules.

-

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic solvents (e.g., toluene, benzene).

-

Lack of Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H groups) and has only weak acceptor capability through the π-system of the double bond and aromatic ring. This inability to form strong hydrogen bonds is the principal reason for its poor solubility in protic solvents like water.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A solute will have high solubility in a solvent when their respective HSP values are similar. For this compound, one would predict a high δD value and very low δP and δH values, characteristic of a non-polar hydrocarbon. Consequently, it will be most soluble in solvents with a similar HSP profile (e.g., hexane, toluene) and poorly soluble in water, which has high δP and δH values.

Experimental Solubility Profile

Experimental data confirms the theoretical predictions derived from the molecule's structure and physicochemical properties.

Aqueous Solubility

This compound exhibits very limited or slight solubility in aqueous solvents.[1][3][7][8] This is a direct result of its hydrophobic character and its inability to disrupt the strong hydrogen-bonding network of water molecules without a significant energetic penalty.[1] For a solvent and solute to mix, the energy required to break the existing solvent-solvent and solute-solute interactions must be compensated by the energy released from forming new solvent-solute interactions. In this case, the weak van der Waals interactions formed between the hydrocarbon and water are insufficient to overcome the strong hydrogen bonds between water molecules.

Organic Solvent Solubility

In contrast to its behavior in water, this compound demonstrates excellent solubility in a wide range of organic solvents.[1]

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): It is highly miscible with these solvents. The dominant intermolecular forces (dispersion forces, π-π stacking) are similar for both the solute and the solvent, leading to energetically favorable mixing.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): While these solvents have a dipole moment, the solubility of this compound is generally good. The solvent can induce a dipole in the aromatic ring of the solute, and dispersion forces remain significant.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is typically lower in these solvents compared to non-polar ones. The solvent's strong hydrogen-bonding network is partially disrupted by the non-polar solute, making the interaction less favorable than in purely non-polar systems, but still far greater than in water.

Authoritative Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized and robust methodology is crucial. For determining the thermodynamic equilibrium solubility, the shake-flask method is universally regarded as the "gold standard".[9][10]

Principle of the Method

The shake-flask method involves adding an excess amount of the solute to a known volume of the solvent.[9] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated, and any excess, undissolved solute is present as a separate phase. After separating the solid and liquid phases, the concentration of the solute in the clear, saturated supernatant is quantified.[11][12]

Detailed Step-by-Step Protocol: Shake-Flask Method with UV-Vis Quantification

This protocol is specifically adapted for a non-polar, aromatic compound like this compound.

Materials and Reagents:

-

This compound (purity >99%)

-

Solvents of interest (e.g., deionized water, ethanol, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, or appropriate for aqueous)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely known volume of the solvent. "Excess" means enough solid should remain visible after the equilibration period.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Causality: Constant temperature is critical as solubility is temperature-dependent.

-

Agitate the mixture for 24 to 48 hours. Long incubation times are necessary to ensure true thermodynamic equilibrium is reached.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for several hours to let the excess solute settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended micro-particles.

-

Causality: This step is crucial to ensure that the sample taken for analysis is a true solution and does not contain undissolved particulate matter, which would falsely inflate the measured concentration.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

For highly soluble systems (in organic solvents), perform an accurate serial dilution with the same solvent to bring the concentration into the linear range of the UV-Vis spectrophotometer. For aqueous solutions, dilution may not be necessary.

-

Alternatively, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first portion of the filtrate to saturate the filter membrane and prevent analyte adsorption.

-

-

Quantification via UV-Vis Spectroscopy:

-

Rationale: Aromatic compounds like this compound exhibit strong UV absorbance, making UV-Vis spectroscopy a highly effective and accessible quantification method.[14]

-

Prepare a series of calibration standards of known concentrations of the compound in the solvent of interest.

-

Measure the absorbance of the standards and the prepared sample at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration for the standards. The curve must demonstrate linearity (R² > 0.99).

-

Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.[15][16]

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor (if any) to determine the final solubility in the saturated solution.

-

Express the result in appropriate units (e.g., mg/mL, mol/L).

-

Visualizations

Diagram 1: Molecular Interaction Model

This diagram illustrates the differential interactions of this compound in aqueous and non-polar organic solvents.

Caption: Intermolecular forces governing solubility.

Diagram 2: Experimental Workflow for Solubility Determination

This flowchart outlines the key steps of the Shake-Flask method.

Caption: Shake-Flask solubility determination workflow.

Conclusion

The solubility of this compound is a direct consequence of its non-polar, aromatic hydrocarbon structure. It is characterized by poor aqueous solubility and excellent solubility in a wide array of non-polar organic solvents, a profile that aligns perfectly with the foundational principle of "like dissolves like." For drug development professionals and synthetic chemists, this means that while aqueous formulations would require advanced techniques like co-solvency or emulsification, the compound is ideally suited for use in organic reaction media.[17] The accurate and reproducible determination of its thermodynamic solubility is best achieved using the gold-standard shake-flask method, with quantification readily performed via UV-Vis spectroscopy due to the molecule's chromophoric phenyl group. This guide provides both the theoretical underpinnings and the practical, validated methodology required for researchers to confidently work with this compound.

References

- 1. Buy this compound | 3290-53-7 [smolecule.com]

- 2. This compound | CAS#:3290-53-7 | Chemsrc [chemsrc.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 3290-53-7 [chemicalbook.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. longdom.org [longdom.org]

- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

An In-depth Technical Guide to the Thermophysical Properties of 2-Methyl-3-phenyl-1-propene and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the key thermophysical properties of 2-Methyl-3-phenyl-1-propene and its derivatives. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information on structurally related aromatic hydrocarbons to provide a robust framework for understanding and predicting its behavior. We delve into the theoretical underpinnings and experimental methodologies for determining critical parameters such as density, viscosity, heat capacity, and thermal conductivity. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of phenylpropanoid derivatives for process design, formulation development, and computational modeling.

Introduction: The Significance of this compound Derivatives

This compound, also known as methallylbenzene, is an aromatic hydrocarbon with a structure that serves as a backbone for a variety of chemical derivatives.[1][2][3][4] These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activity and utility as synthetic intermediates. The thermophysical properties of these compounds are paramount for a wide range of applications, from predicting their behavior in biological systems to designing and optimizing chemical processes at an industrial scale.

Understanding properties like density, viscosity, heat capacity, and thermal conductivity is crucial for:

-

Drug Development: Predicting solubility, dissolution rates, and bioavailability of active pharmaceutical ingredients (APIs).

-

Process Chemistry: Designing and scaling up reactions, separations, and purification processes.

-

Formulation Science: Developing stable and effective drug delivery systems.

-

Computational Modeling: Providing accurate input parameters for simulations of molecular interactions and transport phenomena.

This guide will provide a detailed examination of these properties, focusing on both the theoretical basis and the practical aspects of their measurement.

Molecular Structure and its Influence on Thermophysical Properties

The molecular structure of this compound (C₁₀H₁₂) dictates its physical and chemical characteristics. The presence of a phenyl group contributes to its aromatic nature, influencing intermolecular forces such as van der Waals interactions and π-π stacking. The methyl group and the double bond in the propene chain introduce steric effects and reactivity sites.

Derivatives of this core structure, which may include substitutions on the phenyl ring or modifications to the propene side chain, will exhibit a range of thermophysical properties. For instance, the addition of polar functional groups is expected to increase intermolecular forces, leading to higher boiling points, viscosities, and densities.

Caption: Influence of structural features on thermophysical properties.

Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For liquid organic compounds, density is influenced by molecular weight, molecular structure, and temperature.

Theoretical Considerations

The density of aromatic hydrocarbons is generally higher than that of their aliphatic counterparts with similar molecular weights due to the more compact packing of the planar aromatic rings. For this compound and its derivatives, the introduction of heavier substituents on the phenyl ring will increase the density. Temperature has a significant impact on density; as temperature increases, the volume of the liquid expands, leading to a decrease in density.

Experimental Determination of Density

Accurate measurement of density is crucial and can be achieved through various techniques.

Experimental Protocol: Density Measurement using a Digital Density Meter

This method is based on the principle of measuring the oscillation period of a U-shaped tube filled with the sample.

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.

-

Sample Preparation: Ensure the sample is free of air bubbles and impurities. Degas the sample if necessary.

-

Measurement: Inject the sample into the oscillating U-tube. The instrument measures the period of oscillation, which is directly related to the density of the sample.

-

Temperature Control: Maintain a constant and uniform temperature throughout the measurement using a Peltier thermostat.

-

Data Acquisition: Record the density reading once the value has stabilized. Perform multiple measurements to ensure reproducibility.

For a high degree of precision in density measurements of aromatic hydrocarbons, a precision of approximately 0.001 g/mL is often required.[5]

Caption: Workflow for density measurement.

Table 1: Expected Density of Structurally Similar Aromatic Hydrocarbons

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density at 20°C (g/cm³) |

| Toluene | C₇H₈ | 92.14 | 0.867 |

| Ethylbenzene | C₈H₁₀ | 106.17 | 0.867 |

| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 | 0.862 |

| This compound | C₁₀H₁₂ | 132.20 | ~0.89 (Estimated) |

| Styrene | C₈H₈ | 104.15 | 0.909 |

Note: The density for this compound is an estimation based on trends observed in similar compounds. A density of 0.901 g/mL at 25 °C has been reported for the isomer 2-Methyl-1-phenyl-1-propene.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in fluid dynamics and transport processes.

Theoretical Considerations

The viscosity of liquids is primarily dependent on the strength of intermolecular forces. For non-polar aromatic hydrocarbons, viscosity is influenced by molecular size and shape. Larger molecules and those with more complex shapes tend to have higher viscosities due to increased van der Waals forces and a greater tendency for entanglement. Temperature has a profound effect on viscosity; as temperature increases, the kinetic energy of the molecules increases, overcoming the intermolecular forces and leading to a decrease in viscosity.

Experimental Determination of Viscosity

Various types of viscometers are available for measuring the viscosity of liquids, with the choice depending on the viscosity range and the required accuracy.

Experimental Protocol: Viscosity Measurement using a Capillary Viscometer